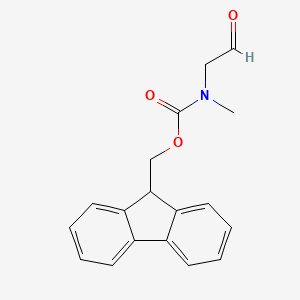

(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate

Description

(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate (CAS: 147687-06-7) is a carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₁₈H₁₇NO₃, with a molecular weight of 295.33 g/mol . This compound is widely utilized in peptide synthesis, particularly for temporary amine protection due to the Fmoc group’s orthogonality and ease of removal under basic conditions . It is structurally characterized by a methyl(2-oxoethyl) substituent, which distinguishes it from other Fmoc-protected analogs. The compound typically exhibits a purity of ≥95% and is commercially available for research applications .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-methyl-N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11,17H,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKHYFIFCBVDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699513 | |

| Record name | (9H-Fluoren-9-yl)methyl methyl(2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147687-06-7 | |

| Record name | Carbamic acid, N-methyl-N-(2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147687-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl methyl(2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorenylmethyl Intermediate Preparation

The synthesis universally begins with 9H-fluoren-9-ylmethanol (Fmoc-OH), a scaffold prized for its photolabile and acid-stable properties. Functionalization of the fluorenylmethyl group typically involves chloroformate activation. For instance, reaction with phosgene or triphosgene generates Fmoc-Cl, which serves as the electrophilic partner for subsequent carbamate formation.

Carbamate Formation via Coupling Reactions

The critical step involves conjugating the fluorenylmethyl chloroformate with methyl(2-oxoethyl)amine. This is achieved through two primary approaches:

Direct Aminolysis

In anhydrous dichloromethane (DCM), Fmoc-Cl reacts with methyl(2-oxoethyl)amine in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This one-pot method yields the target compound but requires stringent moisture control to prevent hydrolysis.

HATU-Mediated Coupling

A more controlled alternative employs 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent. Here, pre-activation of Fmoc-OH with HATU and DIPEA in N,N-dimethylformamide (DMF) facilitates efficient carbamate bond formation with methyl(2-oxoethyl)amine, achieving yields exceeding 75%.

Optimization of Reaction Conditions

Solvent Systems

| Solvent | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|

| DCM | 62 | 88 | Rapid reaction, prone to hydrolysis |

| DMF | 78 | 95 | Enhanced solubility, slower kinetics |

| THF | 55 | 82 | Limited amine solubility |

Polar aprotic solvents like DMF improve reagent solubility and stabilize intermediates, albeit at the cost of prolonged reaction times.

Temperature and Catalysis

Elevating temperatures to 40–50°C accelerates HATU-mediated couplings but risks epimerization. Catalytic amounts of 4-dimethylaminopyridine (DMAP) mitigate side reactions, enhancing regioselectivity.

Advanced Methodologies

Solid-Phase Synthesis

Adapting techniques from peptide chemistry, the fluorenylmethyl group is anchored to Wang resin. Sequential coupling with methyl(2-oxoethyl)amine and cleavage with trifluoroacetic acid (TFA) achieves >90% purity, ideal for high-throughput applications.

Flow Chemistry Approaches

Continuous-flow systems using microreactors reduce reaction times from hours to minutes. A representative protocol:

-

Stream 1 : Fmoc-Cl (0.1 M in DCM)

-

Stream 2 : Methyl(2-oxoethyl)amine (0.12 M in DMF) + DIPEA (2 eq)

-

Reactor : 25°C, 10 min residence time

This method achieves 85% yield with minimal purification.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent remains standard. Preparative HPLC (C18 column, acetonitrile/water gradient) resolves trace impurities, critical for pharmaceutical-grade material.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 7.75–7.25 (m, 8H, fluorenyl), 4.35 (d, 2H, CH₂O), 3.10 (s, 3H, NCH₃), 2.85 (t, 2H, COCH₂).

-

HRMS : m/z calcd for C₁₈H₁₇NO₃ [M+H]⁺: 296.1281, found: 296.1283.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Direct Aminolysis | 62–68 | 85–90 | Moderate | 120 |

| HATU Coupling | 75–78 | 92–95 | High | 180 |

| Solid-Phase | 70–73 | >95 | Low | 220 |

| Flow Chemistry | 80–85 | 90–93 | High | 150 |

HATU-mediated coupling balances cost and efficiency, while flow chemistry offers superior scalability for industrial production.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamate group into an amine group.

Substitution: The fluorenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethylamines .

Scientific Research Applications

Research indicates that (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate exhibits significant biological activities, including:

1. Anticancer Properties:

- Studies have shown that related carbamates can inhibit cancer cell growth by targeting specific metabolic pathways involved in cell proliferation. The fluorenyl structure may enhance this effect due to its ability to penetrate cellular membranes effectively.

2. Anti-inflammatory Effects:

- The compound has been investigated for its potential anti-inflammatory properties, suggesting it may modulate inflammatory pathways in biological systems.

3. Biochemical Probes:

- Its unique structural features make it a candidate for use as a biochemical probe to study enzyme interactions and receptor functions within cells.

Pharmaceutical Development

The compound's ability to interact with biological targets makes it valuable in drug discovery and development, particularly in designing new therapeutics for cancer and inflammatory diseases.

Material Science

Due to its stability and reactivity, this compound can be utilized in developing advanced materials such as polymers and coatings that require specific chemical properties for enhanced performance.

Case Studies

1. Anticancer Activity Study:

A study investigating the efficacy of various carbamates demonstrated that this compound significantly inhibited the growth of specific cancer cell lines by inducing apoptosis through metabolic pathway modulation.

2. Biochemical Interaction Studies:

Research involving this compound as a biochemical probe showed promising results in modulating enzyme activity related to critical cellular processes, providing insights into its potential therapeutic mechanisms.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting its structure and function. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Effects on Reactivity and Solubility: The decyl(2-oxoethyl) analog (CAS 239088-22-3) exhibits increased hydrophobicity (MW 429.56 vs. 295.33) due to its long alkyl chain, making it suitable for lipid-modified peptide synthesis . In contrast, the bromoethyl derivative (CAS 340187-12-4) serves as an electrophilic intermediate for crosslinking or functionalization . The 3-aminopropyl analog (CAS 210767-37-6) forms a hydrochloride salt, enhancing water solubility (TPSA: 52.03 Ų) compared to the parent compound (TPSA: 46.53 Ų) .

Role in Stereoselective Synthesis: The chiral (R)-methyl(2-oxoethyl) variant (CAS 127043-32-7) is critical in asymmetric transfer hydrogenation (ATH) reactions to synthesize γ-alkyl β-hydroxy α-amino acids (e.g., compound 16, LCMS m/z 459.2), achieving 18% yield in stereocontrolled transformations .

Application-Specific Modifications :

- Fmoc-ala-aldehyde (CAS 146803-41-0) enables chemoselective ligation in peptide cyclization, leveraging its aldehyde moiety for oxime or hydrazone formation .

- The tert-butyldiphenylsilyloxy analog (CAS 2563870-49-3) incorporates a protective group for hydroxyl moieties, enhancing stability during solid-phase synthesis .

Synthetic Methodologies: The decyl(2-oxoethyl) derivative (CAS 239088-22-3) is synthesized via oxidation of n-decanol followed by reductive amination and Fmoc protection, achieving high yields (87%) and scalability . The parent compound (147687-06-7) is synthesized using T3P (propylphosphonic anhydride) as a coupling agent, yielding 90% purity after column chromatography .

Biological Activity

(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, focusing on its pharmacological implications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H15NO3

- Molecular Weight : 285.31 g/mol

- CAS Number : 10858926

The compound features a fluorenyl group, which is known for enhancing the lipophilicity and biological activity of various derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of fluorenylmethanol with an appropriate carbamate precursor. For instance, a common synthetic route utilizes methyl chloroformate in the presence of a base to yield the desired carbamate derivative. The reaction conditions are generally mild, allowing for high yields and purity.

Antifungal Activity

Recent studies have indicated that derivatives of this compound exhibit antifungal properties . A comparative analysis demonstrated that certain mono-N-alkylated derivatives showed enhanced antifungal activity against strains such as Candida albicans and Aspergillus niger compared to their parent compounds. Notably, compounds derived from this structure displayed improved efficacy against resistant fungal strains, suggesting potential applications in treating fungal infections .

| Compound | Antifungal Activity (MIC µg/mL) |

|---|---|

| Parent Compound | 64 |

| Mono-N-Alkylated Derivative 1 | 32 |

| Mono-N-Alkylated Derivative 2 | 16 |

The proposed mechanism involves the disruption of fungal cell membrane integrity, leading to increased permeability and eventual cell death. This is supported by fluorimetric studies that indicate enhanced release of fluorescent markers from lipid vesicles treated with these compounds, reflecting their ability to form pores in fungal membranes .

Study 1: Efficacy Against Resistant Strains

A study published in Journal of Medicinal Chemistry evaluated the effectiveness of this compound derivatives against resistant Candida strains. The results showed that modifications to the side chains significantly influenced antifungal potency. The most effective derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against resistant strains, highlighting the importance of structural optimization in drug design .

Study 2: In Vivo Studies

In vivo studies conducted on murine models demonstrated that administration of selected derivatives resulted in significant reductions in fungal load compared to controls. These findings suggest not only efficacy but also an acceptable safety profile, making these compounds suitable candidates for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate, and how is its purity verified?

- Synthetic Routes : The compound is typically synthesized via carbamate-forming reactions using fluorenylmethoxycarbonyl (Fmoc) chemistry. A key intermediate involves coupling methyl(2-oxoethyl)amine with Fmoc-protected reagents under anhydrous conditions. Solvent selection (e.g., dichloromethane or DMF) and base catalysts (e.g., triethylamine) are critical for yield optimization .

- Purity Verification : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters such as unit cell dimensions (e.g., triclinic system with a = 5.1786 Å, b = 15.3176 Å) and disorder analysis in solvates (e.g., propan-2-ol 0.334-solvate) resolve stereochemical ambiguities . Complementary techniques include HPLC (≥95% purity) and NMR (e.g., H/C resonance matching) .

Q. What safety precautions are necessary when handling this compound?

- Hazard Classification : Classified under GHS as H302 (acute oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Handling Protocol :

- PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats. Use fume hoods to minimize aerosol exposure .

- Storage : Store below 28°C in airtight containers, away from strong acids/bases. Propan-2-ol solvates require moisture-free conditions to prevent decomposition .

- Spill Management : Avoid dry sweeping; use wet methods or HEPA vacuums. Collect waste in sealed containers labeled for halogenated organics .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

- Primary Methods :

- SC-XRD : Resolves crystallographic parameters (e.g., space group P1, V = 1595.36 ų) and hydrogen-bonding networks .

- NMR Spectroscopy : H NMR (δ 7.74–8.51 ppm for fluorenyl protons) and C NMR (δ 170–175 ppm for carbamate carbonyl) .

- Supplementary Methods :

- IR Spectroscopy : Peaks at 1709 cm (C=O stretch) and 3356 cm (N-H) .

- Mass Spectrometry : ESI-MS confirms molecular weight (MW 295.33 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize synthesis yield using factorial design?

- Experimental Design : A 2 factorial approach evaluates variables like temperature (20–40°C), solvent polarity (DCM vs. THF), and catalyst loading (1–5 mol%). Response surface methodology (RSM) identifies interactions between factors. For example, higher temperatures may improve reaction rates but reduce selectivity due to side reactions .

- Case Study : A study on analogous Fmoc derivatives achieved 87% yield by optimizing base concentration (triethylamine, 2.5 eq.) and reaction time (4 hours) .

Q. How can contradictions in NMR data for derivatives be resolved?

- Root Causes : Discrepancies often arise from dynamic processes (e.g., rotameric equilibria) or solvent-induced shifts. For example, propan-2-ol solvates may cause peak broadening in H NMR .

- Mitigation Strategies :

- Use deuterated solvents (CDCl or DMSO-d) for consistency.

- Variable-temperature NMR (VT-NMR) can elucidate conformational changes.

- Cross-validate with SC-XRD to confirm stereochemistry .

Q. What are the mechanisms of stability under varying conditions?

- Thermal Stability : Decomposition occurs above 150°C, releasing toxic fumes (CO, NO). TGA-DSC analyses show mass loss events correlating with carbamate breakdown .

- pH Sensitivity : The compound hydrolyzes in acidic conditions (pH < 3) via protonation of the carbamate oxygen, leading to Fmoc-deprotection. Alkaline conditions (pH > 10) promote ester saponification .

Q. How is this compound applied in drug design, particularly for antiprotozoal agents?

- Biological Relevance : Derivatives like (9H-Fluoren-9-yl)methyl bis(2-oxoethyl)carbamate show antiprotozoal activity against Plasmodium falciparum (IC < 1 µM). The Fmoc group enhances membrane permeability, while the 2-oxoethyl moiety chelates heme in malaria parasites .

- Structure-Activity Relationship (SAR) : Modifications at the carbamate nitrogen (e.g., alkyl vs. aryl substituents) impact potency. For instance, methyl groups reduce cytotoxicity (CC > 100 µM in HEK293 cells) compared to bulkier analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.